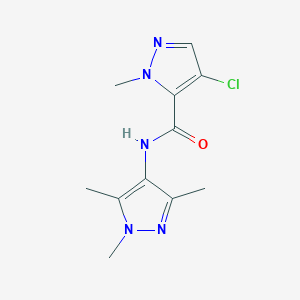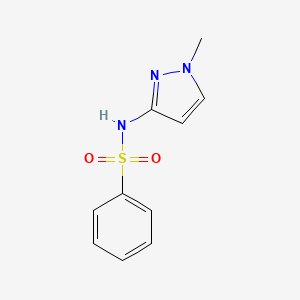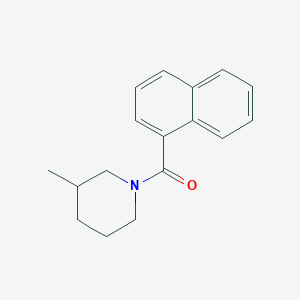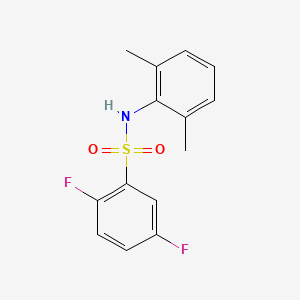![molecular formula C15H13ClF2N2O3 B10971162 1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea](/img/structure/B10971162.png)
1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable component in chemical synthesis and research .
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 2-(difluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urea linkages.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The urea linkage plays a crucial role in stabilizing the compound and facilitating its binding to these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methylphenyl)piperazine: This compound shares a similar chloro-substituted phenyl ring but differs in its overall structure and properties.
2-[4-(Difluoromethoxy)phenyl]-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide: This compound contains similar functional groups but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the stability of its urea linkage, which makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13ClF2N2O3 |
|---|---|
Molecular Weight |
342.72 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H13ClF2N2O3/c1-22-12-7-6-9(16)8-11(12)20-15(21)19-10-4-2-3-5-13(10)23-14(17)18/h2-8,14H,1H3,(H2,19,20,21) |
InChI Key |
KJUAPZRQYCYKEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971080.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B10971082.png)
![{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10971087.png)

![3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10971104.png)
![diethyl 1-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B10971113.png)
![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971129.png)


![3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10971144.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971147.png)


![N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971157.png)
